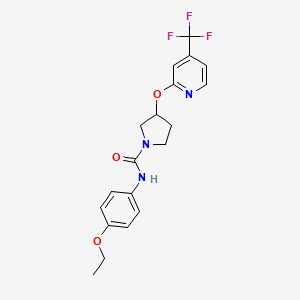
N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide, a compound characterized by its complex structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of this compound is C19H21F3N4O2, with a molecular weight of 394.4 g/mol. The presence of the ethoxyphenyl group and the trifluoromethyl-substituted pyridine ring contributes to its unique chemical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have reported IC50 values indicating moderate to strong inhibition against these enzymes, which are crucial for neurotransmission .
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and signal transduction pathways. This interaction can modulate receptor activity, leading to various physiological effects.
- Oxidative Stress Response : It has been suggested that compounds with similar structures can influence the Nrf2-Keap1 pathway, which plays a vital role in cellular defense against oxidative stress .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the trifluoromethyl group and the ethoxyphenyl moiety can significantly alter the compound's potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases AChE inhibition |
| Alteration of alkyl chain length | Affects solubility and bioavailability |
| Variation in pyridine substitution | Modulates receptor binding affinity |
Case Studies
Several studies have investigated the biological activity of this compound and related derivatives:
- Inhibition Studies : A study conducted on various derivatives revealed that compounds with similar structural motifs exhibited dual inhibitory effects on AChE and BChE, with IC50 values ranging from 5.4 μM to 10.4 μM .
- Cancer Cell Line Testing : In vivo studies demonstrated that certain derivatives showed selective growth inhibition in tumorigenic cell lines without affecting non-tumorigenic cells, suggesting potential applications in cancer therapy .
- Anti-inflammatory Activity : Compounds related to this structure have been evaluated for anti-inflammatory properties, showing promising results in inhibiting COX enzymes, which are crucial for inflammation pathways .
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-2-27-15-5-3-14(4-6-15)24-18(26)25-10-8-16(12-25)28-17-11-13(7-9-23-17)19(20,21)22/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQJGXBGULSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














